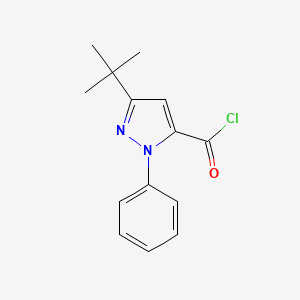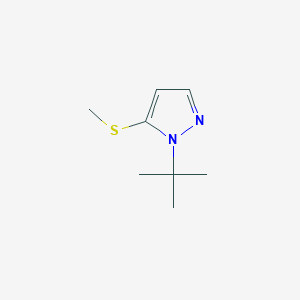
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The tert-butyl and methylthio groups attached to the pyrazole ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-5-(methylthio)-1H-pyrazole typically involves the reaction of tert-butyl hydrazine with a suitable thioester or thioketone. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydrazine, facilitating nucleophilic attack on the thioester or thioketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding dihydropyrazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Alkyl or aryl-substituted pyrazoles.
Scientific Research Applications
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-5-(methylthio)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, the methylthio group can interact with thiol-containing enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the pyrazole ring can bind to specific receptors, altering cellular signaling pathways .
Comparison with Similar Compounds
1-(Tert-butyl)-5-(methylthio)-1H-pyrazole can be compared with other similar compounds, such as:
1-(Tert-butyl)-3-(methylthio)-1H-pyrazole: Similar structure but with the methylthio group in a different position, leading to different reactivity and biological activity.
1-(Tert-butyl)-5-(ethylthio)-1H-pyrazole: Similar structure but with an ethylthio group instead of a methylthio group, affecting its chemical properties and applications.
1-(Tert-butyl)-5-(methylsulfonyl)-1H-pyrazole:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-tert-butyl-5-methylsulfanylpyrazole |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)10-7(11-4)5-6-9-10/h5-6H,1-4H3 |
InChI Key |
JUWNKLRHYNUBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



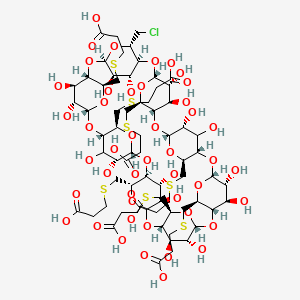






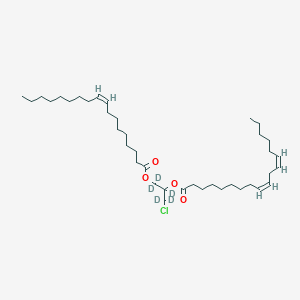
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
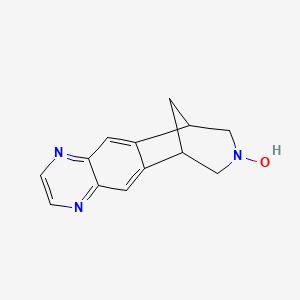

![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
